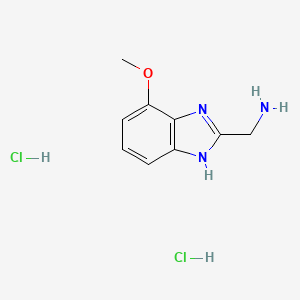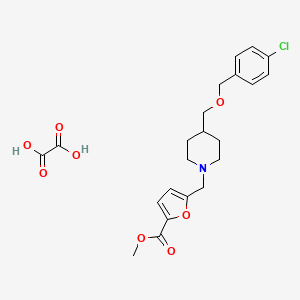![molecular formula C16H11N3OS B2438473 2-Fenil-5-sulfanylideno-1,2-dihidroimidazo[1,2-c]quinazolin-3-ona CAS No. 852691-84-0](/img/structure/B2438473.png)
2-Fenil-5-sulfanylideno-1,2-dihidroimidazo[1,2-c]quinazolin-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is part of the quinazoline family, known for their wide range of biological and pharmacological properties .
Aplicaciones Científicas De Investigación
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activity, making it a candidate for studies on its effects on different biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its pharmacological properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Métodos De Preparación
The synthesis of 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves several steps. One common method includes the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The formation of two heterocycles in a one-pot procedure is a notable feature of this synthesis method . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production.
Análisis De Reacciones Químicas
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is unique compared to other similar compounds due to its specific structural features and biological activity. Similar compounds include:
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amines: These compounds share a similar core structure but differ in their substituents and biological activity.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications
This detailed article provides a comprehensive overview of 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
852691-84-0 |
|---|---|
Fórmula molecular |
C16H11N3OS |
Peso molecular |
293.34 |
Nombre IUPAC |
2-phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C16H11N3OS/c20-15-13(10-6-2-1-3-7-10)18-14-11-8-4-5-9-12(11)17-16(21)19(14)15/h1-9,13,18H |
Clave InChI |
YOSDDSNXVDSTLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)





![5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2438404.png)


![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B2438410.png)
![N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2438411.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2438412.png)

